Ziziphin

描述

Ziziphin is a triterpene glycoside isolated from the leaves of the Ziziphus jujuba plant, which belongs to the Rhamnaceae family . This compound is known for its unique taste-modifying properties, particularly its ability to reduce the perceived sweetness of various sweeteners, including carbohydrates like glucose and fructose, as well as artificial sweeteners such as sodium saccharin and aspartame . This compound does not affect the perception of other tastes such as bitterness, sourness, and saltiness .

准备方法

Synthetic Routes and Reaction Conditions: The extraction of Ziziphin from Ziziphus jujuba involves several steps. The leaves are typically dried and powdered before being subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The leaves are harvested, dried, and processed in large extraction units. Solvent extraction is followed by purification steps, including column chromatography and crystallization, to obtain pure this compound .

化学反应分析

Major Bioactive Compounds in Ziziphus jujuba Fruits

Studies have identified 295 compounds in Z. jujuba, including:

-

69 flavonoids (e.g., quercetin derivatives, apigenin)

-

60 alkaloids (e.g., magnoflorine derivatives)

-

82 phenylpropanoids (e.g., caffeic acid, coumaroyl derivatives)

-

52 organic acids (e.g., pomonic acid, benthamic acid)

Key Compounds with Cytotoxicity

Compounds demonstrating strong growth inhibitory effects on cancer cell lines (MCF-7, A549, HepG2, HT-29):

-

3-O-(trans-p-coumaroyl)-alphitolic acid

-

3-O-(cis-p-coumaroyl)-alphitolic acid

-

3β-O-(trans-p-coumaroyl)-maslinic acid

-

Benthamic acid

-

Terminic acid

-

Betulinic acid

Antimicrobial and Antioxidant Activities

| Compound/Fraction | Activity | MIC/MFC (μg/mL) |

|---|---|---|

| n-Butanol extract (ŠU, UL, PG) | Antibacterial (e.g., Aspergillus flavus) | MIC: 0.75–12.00 |

| Methylene-chloride fraction | Fungicidal (e.g., Fusarium verticillioides) | MFC: 16.00 |

| Methanol extract | Antioxidant (high phenolic/flavonoid content) | Total phenolics: 37.14–155.98 mg GAE/g dw |

| Ferulic acid | Antimicrobial | MIC: 0.50–0.125 μg/mL (varies by pathogen) |

| Rutin | Antioxidant/antimicrobial | IC₅₀ > 1 mg/mL (non-cytotoxic) |

n-Butanol Fraction Analysis*

Cytotoxicity of Extracts

Recommended Future Research Directions

-

Synthesis Optimization : Investigate reaction conditions for key compounds (e.g., rutin, quinic acid) using databases like CAS SciFinder .

-

Mechanism Elucidation : Study the molecular pathways behind cytotoxicity and antimicrobial effects.

-

Geographical Variability : Expand studies on how environmental factors influence compound composition .

This synthesis highlights the diversity of bioactive compounds in Z. jujuba and their functional properties, though "Ziziphin" remains uncharacterized in the literature. Further targeted isolation and structural elucidation may clarify its identity or relevance.

科学研究应用

Chemical Composition and Mechanisms of Action

Ziziphin is part of a broader class of bioactive compounds found in Ziziphus jujuba, which includes flavonoids, saponins, and terpenoids. These compounds contribute to various biological activities:

- Antioxidant Properties : this compound exhibits significant antioxidant activity, protecting cells from oxidative damage. This has been demonstrated in studies where jujube extracts reduced oxidative stress in neuronal cells and improved survival rates in rodent models subjected to ischemic conditions .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and NO, thus reducing inflammation in both acute and chronic settings .

- Neuroprotective Effects : this compound has been linked to neuroprotection against oxidative injury. Studies have reported that it can enhance cognitive function and protect neuronal cells from damage induced by various stressors .

Pharmacological Applications

The pharmacological applications of this compound are diverse, encompassing several therapeutic areas:

- Cancer Treatment : this compound and related saponins have been investigated for their anticancer properties. In vitro studies have shown that jujuboside A exhibits cytotoxic effects against human hepatocellular carcinoma cells, while jujuboside B significantly inhibits tumor growth in animal models .

- Cardiovascular Health : Compounds derived from Ziziphus jujuba, including this compound, have been noted for their beneficial effects on cardiovascular health. They can lower cholesterol levels, improve lipid profiles, and exert protective effects on cardiac tissues under oxidative stress .

- Cognitive Enhancement : The anxiolytic and sedative properties of this compound make it a candidate for treating anxiety disorders and sleep-related issues. Research has shown that it can prolong sleep duration and reduce anxiety-like behaviors in animal models .

- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, making it potentially useful in treating infections caused by various pathogens .

Case Study 1: Neuroprotective Effects

In a study involving gerbil models, oral administration of jujube extract containing this compound demonstrated significant neuroprotective effects against ischemic damage. The results indicated an upregulation of superoxide dismutase activity and a reduction in lipid peroxidation levels, suggesting a robust mechanism for protecting neuronal cells from oxidative stress .

Case Study 2: Anticancer Activity

A research project assessed the efficacy of jujuboside A and B against human cancer cell lines. Jujuboside A showed an IC50 value of 1.996 μg/mL against hepatocellular carcinoma cells, indicating potent anticancer activity. Furthermore, jujuboside B was able to inhibit tumor growth by approximately 60% in nude mice models with transplanted tumors .

Summary Table of Applications

作用机制

Ziziphin exerts its taste-modifying effects by interacting with taste receptors on the tongue. It specifically targets sweet taste receptors, inhibiting their ability to perceive sweetness. This interaction involves binding to the receptor sites, preventing the activation of the sweet taste signaling pathway . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound alters the conformation of the taste receptors, reducing their sensitivity to sweet compounds .

相似化合物的比较

Ziziphin is unique among taste-modifying compounds due to its specific action on sweet taste receptors. Similar compounds include:

Gymnemic Acid: Isolated from Gymnema sylvestre, this compound also reduces the perception of sweetness but is more potent than this compound.

Hodulcine: Another taste-modifying compound with similar properties but different chemical structure.

Lactisole: An artificial taste modifier that inhibits sweet taste perception but works through a different mechanism.

This compound’s uniqueness lies in its natural origin and specific interaction with sweet taste receptors, making it a valuable compound for research and industrial applications .

生物活性

Ziziphin, a compound derived from the Ziziphus species, particularly Ziziphus jujuba and Ziziphus mauritiana, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

This compound is primarily recognized for its presence in the seeds and leaves of Ziziphus plants. It belongs to a class of compounds known as triterpenoids, which are known for their various pharmacological properties. Research has highlighted this compound's potential in several areas, including antitumor , antioxidant , anti-inflammatory , and antimicrobial activities.

Antitumor Activity

Recent studies have demonstrated the antitumor effects of Ziziphus jujuba extracts, particularly focusing on its ethyl acetate extract. In vitro studies on KG-1 and NALM-6 cell lines revealed that:

- Cell Viability : The viability of cancer cells decreased in a concentration-dependent manner when treated with Ziziphus extracts.

- Cell Cycle Regulation : The ethyl acetate extract significantly increased the proportion of cells in the G0/G1 phase while decreasing those in the G2/M phase, indicating an arrest in cell cycle progression.

- Apoptosis Induction : Molecular examinations showed increased expression of pro-apoptotic genes (Caspase-3 and Bax) and decreased expression of the anti-apoptotic gene Bcl2 after treatment with the extract.

Table 1: Effects of Ziziphus Jujuba Extract on Cell Cycle and Gene Expression

| Parameter | KG-1 Cells (Control) | KG-1 Cells (Treatment) | NALM-6 Cells (Control) | NALM-6 Cells (Treatment) |

|---|---|---|---|---|

| % G0/G1 Phase | 40% | 65% | 45% | 70% |

| % G2/M Phase | 55% | 30% | 50% | 25% |

| Caspase-3 Expression | Low | High | Low | High |

| Bcl2 Expression | High | Low | High | Low |

These findings suggest that this compound may exert its antitumor effects through apoptosis induction and modulation of cell cycle dynamics.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have reported that extracts from Ziziphus mauritiana leaves demonstrate potent antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 value for the methanolic extract was found to be , showcasing its effectiveness in reducing oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In experimental models, such as animal studies involving rats, administration of Ziziphus extracts resulted in a 71.83% reduction in inflammation at a dosage of . This indicates its potential use as a natural anti-inflammatory agent.

Antimicrobial Activity

This compound has been shown to possess antibacterial properties against various pathogens. The methanolic leaf extract of Ziziphus mauritiana exhibited significant antibacterial activity against strains like Bacillus cereus and Proteus vulgaris. This highlights its potential application in treating infections caused by antibiotic-resistant bacteria.

Table 2: Antibacterial Activity of Ziziphus Mauritiana Extracts

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus cereus | 15 |

| Proteus vulgaris | 12 |

| Escherichia coli | 10 |

Case Studies

Several case studies have explored the health benefits associated with this compound:

- Sleep Quality Improvement : A double-blind clinical trial demonstrated that oral consumption of jujube seed capsules positively impacted sleep quality among postmenopausal women.

- Chronic Disease Management : Observational studies have indicated that regular consumption of Ziziphus products may aid in managing chronic conditions due to their antioxidant and anti-inflammatory properties.

属性

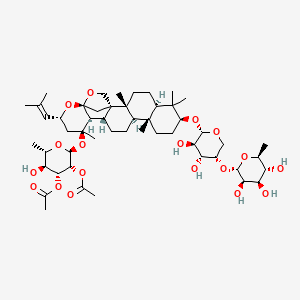

CAS 编号 |

73667-51-3 |

|---|---|

分子式 |

C51H80O18 |

分子量 |

981.2 g/mol |

IUPAC 名称 |

[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3 |

InChI 键 |

SPFBVQWRJFUDBB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。